Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate is an organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a nitrobenzoate core substituted with butyl and ethyl carbamoyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with butyl isocyanate and ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction under optimized conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The carbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamoyl groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Methyl 3-[butyl(ethyl)carbamoyl]-4-nitrobenzoate: Similar structure but with a different position of the nitro group.
Ethyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-[butyl(methyl)carbamoyl]-5-nitrobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and ethyl carbamoyl groups, along with the nitrobenzoate core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-6-7-16(5-2)14(18)11-8-12(15(19)22-3)10-13(9-11)17(20)21/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMMRYHRVCYRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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